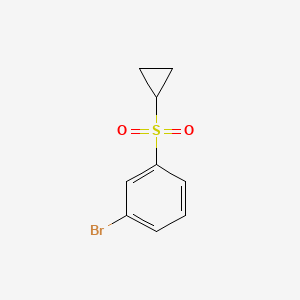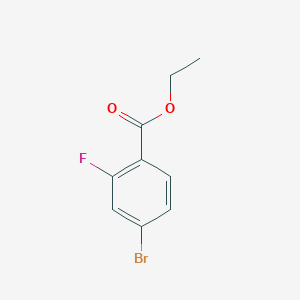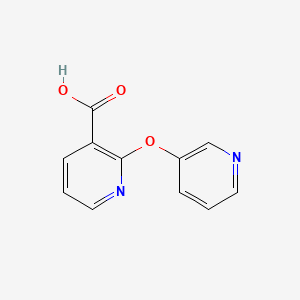
5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one is a halogenated pyridinone with potential applications in various fields, including medicinal chemistry and material science. While the specific papers provided do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related halogenated pyridines and pyridinones, which can be used to infer some characteristics of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one.
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogen-lithium exchange reactions, as demonstrated in the synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate for functionalized pyridines . This methodology could potentially be adapted for the synthesis of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is typically characterized by X-ray diffraction, as seen in the analysis of 2-amino-5-bromopyridinium 2-carboxybenzoate . The presence of halogens can influence the molecular conformation and intermolecular interactions due to their size and electronegativity. For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, similar techniques could elucidate the arrangement of the bromo and iodo substituents and their impact on the overall molecular geometry.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including coupling reactions and substitutions. The reactivity can be influenced by the nature of the halogen atoms, as seen in the study of copper(II) and oxido-vanadium(IV) complexes of a bromo-iminomethylphenol derivative . The bromo and iodo groups in 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one may similarly facilitate the formation of metal complexes or act as leaving groups in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are often determined by spectroscopic methods, such as FT-IR and FT-Raman, as well as computational methods like DFT calculations . These studies provide information on vibrational frequencies, electronic transitions, and molecular orbitals. For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, similar analyses could predict its spectroscopic behavior and reactivity patterns.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization Applications
Synthesis of Functionalized Pyridines : The synthesis of 5-bromopyridyl-2-magnesium chloride, a derivative of 5-bromo-2-iodopyridine, provides a methodology for creating a variety of functionalized pyridine derivatives. This method has been applied to synthesize key intermediates for anticancer agents like Lonafarnib (Song et al., 2004).
Halogen-rich Intermediates for Synthesis : 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been identified as a valuable building block in medicinal chemistry for the synthesis of pentasubstituted pyridines. These compounds serve as potential intermediates for further chemical manipulations (Wu et al., 2022).
Photochemical Synthesis Applications : The photochemical synthesis of phenyl-2-thienyl derivatives using compounds like 5-bromo- and 5-iodo-thiophene-2-carbaldehyde demonstrates the utility of halogen-containing compounds in photochemical reactions, enabling the creation of a variety of phenyl derivatives (Antonioletti et al., 1986).
Research in Medicinal Chemistry
- Tumor Uptake Studies : Studies on the synthesis and tumor uptake of 5-bromo- and 5-iodo-labeled nucleosides, such as 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, have provided insights into the in vivo stability and tumor uptake characteristics of these compounds, offering potential applications in medicinal chemistry and imaging (Mercer et al., 1989).
Organic Chemistry Applications
Palladium-Catalyzed Arylation : The use of palladium-catalyzed direct arylation techniques with compounds like 5-bromo- and 5-iodouracil has been explored for the synthesis of arylated uracil analogues, demonstrating their utility in organic synthesis processes (Liang et al., 2014).
Aminocarbonylation Reactions : Functionalization of pyridazin-3(2H)-one rings via palladium-catalyzed aminocarbonylation using derivatives like 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones has been studied, showing their effectiveness in creating a variety of amides (Takács et al., 2012).
Direct Preparation of Organometallic Reagents : The direct preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine showcases the application of halogen-containing pyridines in the generation of organometallic reagents for coupling reactions (Rieke & Kim, 2011).
Safety And Hazards
This would involve a discussion of any safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new applications or modifications that could be made to its structure to improve its properties or efficacy.
Eigenschaften
IUPAC Name |
5-bromo-3-iodo-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO/c12-8-6-10(13)11(15)14(7-8)9-4-2-1-3-5-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLSASGVLPGAIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



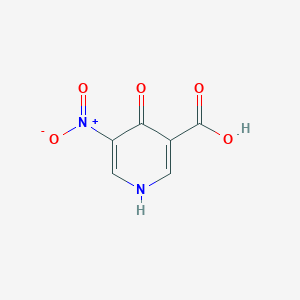

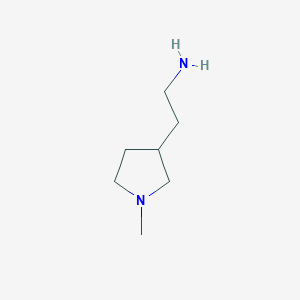

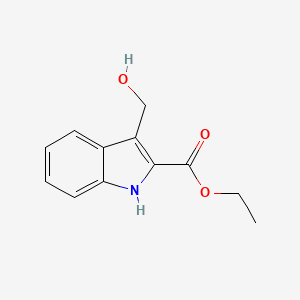
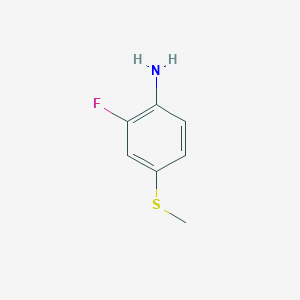

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

